N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide, also known as CPP-115, is a novel compound that has been developed as a potential treatment for a range of neurological disorders.
Wirkmechanismus
N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide works by increasing the levels of GABA in the brain, which results in a reduction of neuronal excitability and an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in seizure activity and a reduction in anxiety and addiction-related behaviors.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to increase GABA levels in the brain, reduce seizure activity, and decrease anxiety and addiction-related behaviors. Additionally, N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide has been shown to have neuroprotective effects and may be useful in the treatment of traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide is its high potency and selectivity for GABA transaminase inhibition. This makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one limitation of N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide is its relatively short half-life, which may limit its effectiveness in chronic administration studies.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Another area of interest is the use of N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide in combination with other drugs for the treatment of neurological disorders. Finally, the potential use of N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide in the treatment of other conditions, such as chronic pain and depression, is an area of active research.
Synthesemethoden
N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide is synthesized using a multi-step process that involves the reaction of piperidine with 2-bromo-cyclopropane-1-carboxylic acid, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-9(13(17)14-12-3-4-12)15-7-5-11(6-8-15)10(2)16/h9-12,16H,3-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAPODZFALMCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(C)C(=O)NC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.